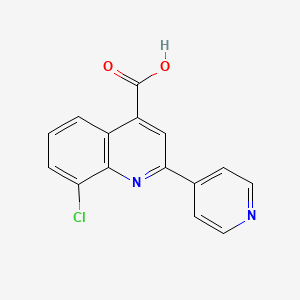
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound that combines a benzene ring with a pyridine ring. The presence of a chlorine atom and a pyridinyl group at specific positions on the quinoline ring system suggests potential for unique chemical reactivity and interactions. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in palladium (II)-2,6-pyridinedicarboxylic acid systems, producing 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products. Another method involves the synthesis of macrocyclic tetraazacrown ethers with quinoline sidearms through reductive amination of aldehydes with crown ethers, which could potentially be adapted for the synthesis of substituted quinoline carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The catalytic aerobic oxidation of substituted 8-methylquinolines.
Reduction: Reductive amination of aldehydes with crown ethers.
Substitution: The presence of a chlorine atom allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Palladium (II)-2,6-pyridinedicarboxylic acid systems.
Reduction: Aldehydes and crown ethers.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids.
Reduction: Macrocyclic tetraazacrown ethers with quinoline sidearms.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial activities.
Medicine: Investigated for its potential use in medicinal chemistry due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atom and pyridinyl group allows for unique chemical reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-pyridine-2-carboxylic acid: Known for its antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains.
8-Hydroxyquinoline: Used in the formation of robust three-dimensional networks through hydrogen bonding.
Ethyl 3,7-dichloroquinoline-8-carboxylate: Stabilized by aromatic π–π stacking and weak intermolecular hydrogen bonds.
Uniqueness
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the specific positions of the chlorine atom and pyridinyl group on the quinoline ring system, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-3-1-2-10-11(15(19)20)8-13(18-14(10)12)9-4-6-17-7-5-9/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRAKWMTLFTER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397432 |
Source


|
| Record name | 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-53-5 |
Source


|
| Record name | 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)










![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)


